molecular formula C5H11NO2 B8053343 3-(1-Aminoethyl)oxetan-3-ol

3-(1-Aminoethyl)oxetan-3-ol

Cat. No.: B8053343
M. Wt: 117.15 g/mol
InChI Key: YNNVWKYTJJOGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminoethyl)oxetan-3-ol is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol It features an oxetane ring, which is a four-membered cyclic ether, and an aminoethyl group attached to the third carbon of the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of an epoxide with an amine. For example, the reaction of an epoxide with an amino alcohol under acidic or basic conditions can lead to the formation of the oxetane ring . Another approach involves the use of electrophilic halocyclization of alcohols, where a halogen source is used to induce cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)oxetan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the oxetane ring can lead to the formation of linear alcohols .

Comparison with Similar Compounds

Similar Compounds

    3-(1-Hydroxyethyl)oxetan-3-ol: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.

    3-(1-Methoxyethyl)oxetan-3-ol: Contains a methoxyethyl group instead of an aminoethyl group.

    3-(1-Ethyl)oxetan-3-ol: Features an ethyl group instead of an aminoethyl group.

Uniqueness

3-(1-Aminoethyl)oxetan-3-ol is unique due to the presence of both an oxetane ring and an aminoethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The amino group enhances its reactivity and potential for forming hydrogen bonds, while the oxetane ring provides stability and rigidity .

Properties

IUPAC Name

3-(1-aminoethyl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(6)5(7)2-8-3-5/h4,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNVWKYTJJOGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(COC1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172587-97-0
Record name 3-(1-aminoethyl)oxetan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.